molecular formula C22H14ClN3O3 B10900295 2-(2-chlorophenyl)-N-[(1E,2E)-3-(3-nitrophenyl)prop-2-en-1-ylidene]-1,3-benzoxazol-5-amine

2-(2-chlorophenyl)-N-[(1E,2E)-3-(3-nitrophenyl)prop-2-en-1-ylidene]-1,3-benzoxazol-5-amine

Cat. No.: B10900295
M. Wt: 403.8 g/mol
InChI Key: JYFYOQWPDDIMGM-UDDNXTMZSA-N
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Description

N-[2-(2-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-N-[(E,2E)-3-(3-NITROPHENYL)-2-PROPENYLIDENE]AMINE is a complex organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound is characterized by the presence of a chlorophenyl group, a benzoxazole moiety, and a nitrophenyl group connected through a propenylidene linkage

Preparation Methods

The synthesis of N-[2-(2-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-N-[(E,2E)-3-(3-NITROPHENYL)-2-PROPENYLIDENE]AMINE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzoxazole core, which can be achieved by the cyclization of 2-aminophenol with an appropriate aldehyde under acidic conditions . The chlorophenyl group can be introduced via a halogenation reaction, while the nitrophenyl group can be attached through a nitration reaction. The final step involves the formation of the propenylidene linkage, which can be accomplished through a condensation reaction with an appropriate aldehyde or ketone.

Chemical Reactions Analysis

N-[2-(2-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-N-[(E,2E)-3-(3-NITROPHENYL)-2-PROPENYLIDENE]AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorophenyl and nitrophenyl groups, respectively.

    Condensation: The propenylidene linkage can participate in condensation reactions with various nucleophiles.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[2-(2-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-N-[(E,2E)-3-(3-NITROPHENYL)-2-PROPENYLIDENE]AMINE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of advanced materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of N-[2-(2-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-N-[(E,2E)-3-(3-NITROPHENYL)-2-PROPENYLIDENE]AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

N-[2-(2-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-N-[(E,2E)-3-(3-NITROPHENYL)-2-PROPENYLIDENE]AMINE can be compared with other benzoxazole derivatives, such as:

These compounds share similar structural features but differ in their specific substituents and functional groups. The unique combination of the chlorophenyl, benzoxazole, and nitrophenyl groups in N-[2-(2-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-N-[(E,2E)-3-(3-NITROPHENYL)-2-PROPENYLIDENE]AMINE contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C22H14ClN3O3

Molecular Weight

403.8 g/mol

IUPAC Name

(E)-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-(3-nitrophenyl)prop-2-en-1-imine

InChI

InChI=1S/C22H14ClN3O3/c23-19-9-2-1-8-18(19)22-25-20-14-16(10-11-21(20)29-22)24-12-4-6-15-5-3-7-17(13-15)26(27)28/h1-14H/b6-4+,24-12?

InChI Key

JYFYOQWPDDIMGM-UDDNXTMZSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)N=C/C=C/C4=CC(=CC=C4)[N+](=O)[O-])Cl

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)N=CC=CC4=CC(=CC=C4)[N+](=O)[O-])Cl

Origin of Product

United States

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